5-Fluoro-2-hydroxy-3-nitrobenzaldehyde
Description
Properties
IUPAC Name |
5-fluoro-2-hydroxy-3-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO4/c8-5-1-4(3-10)7(11)6(2-5)9(12)13/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGMVGYUXZIJBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669516 | |
| Record name | 5-Fluoro-2-hydroxy-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2923-98-0 | |
| Record name | 5-Fluoro-2-hydroxy-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Fluoro-2-hydroxy-3-nitrobenzaldehyde (C7H4ClNO4) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Functional Groups : Hydroxyl (-OH), nitro (-NO2), and aldehyde (-CHO).
- Molecular Formula : C7H4ClNO4.
The presence of these functional groups plays a crucial role in the compound's reactivity and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 446.68 µg/mL against tongue squamous cell carcinoma (TSCC) and 977.24 µg/mL against normal gingival fibroblast cells, suggesting selective toxicity towards cancer cells while sparing normal cells .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | TSCC | TBD |
| Schiff Base (related structure) | TSCC | 446.68 |
| Schiff Base (related structure) | Normal Gingival Fibroblasts | 977.24 |
The anticancer activity is hypothesized to be mediated through:
- Induction of Apoptosis : Compounds with similar structures have been shown to induce apoptosis in cancer cells, as evidenced by DAPI staining, which reveals nuclear fragmentation typical of apoptotic cells .
- Inhibition of Cell Proliferation : The presence of the azomethine group (-HC=N-) in related Schiff bases contributes to their cytotoxic effects by interfering with essential cellular processes.
Case Studies
- Study on Apoptosis Induction : A study investigated the effect of a Schiff base derived from a similar structure on oral cancer cell lines, revealing significant apoptosis induction at higher concentrations . The results indicated that the compound could effectively reduce cell viability and promote apoptotic pathways.
- Comparative Analysis : A comparative analysis of various carbonyl compounds demonstrated that those with electron-withdrawing groups exhibited enhanced cytotoxicity against cancer cells, supporting the notion that structural modifications can significantly influence biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzaldehydes with Fluoro and Nitro Groups
Key structural analogs include benzaldehydes with varying substituent positions and functional groups:
Key Differences :
- The hydroxyl group in 5-Fluoro-2-hydroxy-3-nitrobenzaldehyde enhances hydrogen-bonding capacity and acidity compared to non-hydroxylated analogs like 3-Fluoro-5-nitrobenzaldehyde .
- Bromo-substituted analogs (e.g., 4-Bromo-3-nitrobenzaldehyde) exhibit distinct electronic effects due to bromine’s lower electronegativity and larger atomic radius compared to fluorine .
Compounds with Hydroxyl and Nitro Groups
Hydroxyl-nitrobenzaldehyde derivatives share reactivity patterns influenced by substituent positions:
Key Differences :
- The nitro group in this compound increases electrophilicity at the aldehyde position compared to non-nitro analogs like 3-Fluoro-2-hydroxybenzaldehyde .
- Bulky substituents (e.g., chlorobenzyl in 5-(2-chlorobenzyl)-2-hydroxy-3-nitrobenzaldehyde) reduce solubility in polar solvents compared to the unsubstituted target compound .
Derivatives with Different Functional Groups
Functional group variations significantly alter reactivity and applications:
Key Differences :
- Aldehydes (e.g., this compound) undergo nucleophilic addition, while acyl chlorides (e.g., 5-Fluoro-2-nitrobenzoyl chloride) participate in substitution reactions .
- Carboxylic acid derivatives (e.g., 5-Fluoro-2-methyl-3-nitrobenzoic acid) exhibit higher solubility in aqueous bases due to deprotonation .
Substituent Position Effects
The position of substituents critically impacts electronic and steric properties:
- Fluoro at 5- vs. 3- : A 5-fluoro substituent (target compound) exerts stronger electron-withdrawing effects on the aromatic ring compared to 3-fluoro (e.g., 3-Fluoro-5-nitrobenzaldehyde), directing electrophilic substitution to specific positions .
- Hydroxyl at 2- : The 2-hydroxy group in the target compound forms intramolecular hydrogen bonds with the aldehyde, stabilizing the structure and reducing oxidation susceptibility compared to 4-hydroxy analogs .
Preparation Methods
Nitration of Fluorinated Salicylaldehyde Derivatives
A common approach to prepare 5-fluoro-2-hydroxy-3-nitrobenzaldehyde starts from fluorinated salicylaldehyde or related phenolic compounds. The nitration step introduces the nitro group selectively at the 3-position relative to the hydroxyl and fluorine substituents.
Procedure:
Salicylaldehyde derivatives bearing fluorine at the 5-position are nitrated using a nitrating mixture of concentrated sulfuric acid and nitric acid (commonly in a 2:1 ratio) at low temperatures (0 °C to room temperature) to control regioselectivity and avoid over-nitration.-
- Cooling in an ice-salt bath (0 °C) during addition of nitrating mixture.
- Stirring for 2-3 hours at room temperature to complete nitration.
- The product is a mixture of 3- and 5-nitro derivatives; however, conditions can be optimized for predominant 3-nitro substitution.
Purification:
The crude nitrated product is filtered, washed with water, and dried. Further recrystallization from ethanol or other solvents enhances purity.
Oxidation of 5-Fluoro-2-hydroxy-3-nitrotoluene to the Corresponding Benzaldehyde
An alternative and industrially relevant method involves oxidation of fluorinated nitrotoluene derivatives to the corresponding benzaldehyde.
Starting Material:
5-Fluoro-2-hydroxy-3-nitrotoluene or 2-nitrotoluene analogs are used as precursors.Oxidizing Agents:
Potassium permanganate in alkaline aqueous solution is employed for selective oxidation of the methyl group to the aldehyde function.-
- The reaction is carried out at low temperatures (0 °C to 6 °C) to avoid over-oxidation to carboxylic acids.
- Sodium carbonate is used to maintain alkaline conditions.
- After oxidation, the mixture is acidified with sulfuric acid to facilitate product isolation.
Fluorination Using Boron Trifluoride Etherate Catalysis
Recent advances have demonstrated metal-free catalytic fluorination methods that may be applicable for introducing the fluorine atom in aromatic systems.
Methodology:
Using boron trifluoride diethyl etherate (BF3·Et2O) as both fluorine source and activating reagent, fluorinated aromatic oxazolines and related compounds have been synthesized under mild conditions.Relevance:
Although this method is demonstrated mainly for oxazoline derivatives, the catalytic nucleophilic fluorination approach may be adapted for aromatic aldehyde fluorination, offering a mild and efficient alternative to traditional harsh fluorination methods.
Summary Table of Preparation Methods
Q & A
Basic: What synthetic strategies are recommended for preparing 5-fluoro-2-hydroxy-3-nitrobenzaldehyde, and how do reaction conditions influence nitro-group positioning?
Answer:
The synthesis typically involves sequential functionalization of a benzaldehyde scaffold. A common approach is:
Fluorination and Hydroxylation : Start with a substituted benzaldehyde (e.g., 2-hydroxybenzaldehyde) and introduce fluorine via electrophilic substitution. notes that fluorinated benzaldehydes like 5-fluoro-2-hydroxybenzaldehyde are synthesized using halogenation agents (e.g., N-bromosuccinimide in DMF for bromination; similar methods apply for fluorination) .
Nitration : Introduce the nitro group at the meta position relative to the hydroxyl group. Nitration conditions (e.g., HNO₃/H₂SO₄ concentration, temperature) must balance reactivity and selectivity to avoid over-nitration or isomer formation. highlights challenges in regioselectivity for nitro-substituted benzaldehydes, where steric and electronic effects of existing substituents direct nitration .
Key Methodological Tip : Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products.
Advanced: How do hydrogen-bonding networks influence the crystallographic packing of this compound, and what tools are used to analyze these interactions?
Answer:
The hydroxyl (-OH) and nitro (-NO₂) groups engage in strong hydrogen bonds (H-bonds), dictating crystal packing. demonstrates that 2-hydroxy-3-nitrobenzaldehyde forms intramolecular H-bonds between -OH and adjacent -CHO, while intermolecular H-bonds with nitro groups stabilize the lattice . For this compound:
- Graph Set Analysis ( ) can classify H-bond patterns (e.g., chains or rings) .
- SHELX Software ( ): Use SHELXL for refinement and SHELXPRO for visualizing H-bond networks in crystallographic data .
Data Contradiction Note : Fluorine’s electronegativity may alter H-bond strength compared to non-fluorinated analogs, requiring recalibration of bond-length thresholds in SHELX .
Basic: What spectroscopic techniques are critical for characterizing this compound, and which spectral regions require careful interpretation?
Answer:
- ¹H/¹³C NMR :
- IR Spectroscopy :
- MS (ESI/HRMS) : Confirm molecular weight (calc. for C₇H₄FNO₄: 185.01 g/mol) and fragmentation patterns.
Pitfall Alert : Nitro groups may quench fluorescence in UV-Vis, complicating purity assessment .
Advanced: How can computational modeling resolve discrepancies in X-ray diffraction data for nitro- and fluoro-substituted benzaldehydes?
Answer:
- Density Functional Theory (DFT) : Optimize geometry to compare calculated bond lengths/angles with experimental (XRD) data. uses DFT for indole derivatives, applicable here .
- SHELXD ( ): Employ dual-space methods for phase problem resolution in cases of weak diffraction (e.g., twinned crystals or disordered nitro groups) .
Case Study : If XRD shows ambiguous nitro-group orientation, overlay DFT-optimized structures with experimental data to validate .
Basic: What purification challenges arise during synthesis, and how can researchers address them?
Answer:
- Challenge : Co-elution of regioisomers (e.g., 3-nitro vs. 5-nitro derivatives) due to similar polarity.
- Solution :
- Use silica gel chromatography with gradient elution (hexane/ethyl acetate) .
- Recrystallize from ethanol/water to exploit solubility differences ( notes solubility parameters for fluorinated benzaldehydes) .
Validation : Confirm purity via melting point (compare with literature) and ¹H NMR integration .
Advanced: How do electronic effects of -F and -NO₂ substituents influence the reactivity of this compound in subsequent derivatization?
Answer:
- Electron-Withdrawing Effects :
- -NO₂ deactivates the ring, directing electrophiles to positions ortho/para to itself.
- -F exerts inductive (-I) effects, further deactivating the ring but allowing nucleophilic aromatic substitution at activated positions (e.g., para to -OH) .
Methodological Insight : Use DFT calculations (e.g., Fukui indices) to predict reactive sites before planning derivatization (e.g., Suzuki coupling) .
Basic: What safety protocols are essential for handling this compound?
Answer:
- Toxicity : Nitro compounds are potential mutagens; use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store at 0–6°C in airtight containers to prevent degradation ( notes similar precautions for nitrobenzaldehydes) .
Advanced: How can competing reaction pathways (e.g., nitration vs. oxidation) be controlled during synthesis?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
